molecular formula C10H15N3 B14654135 (1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene CAS No. 52388-49-5

(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene

Cat. No.: B14654135
CAS No.: 52388-49-5
M. Wt: 177.25 g/mol
InChI Key: RXDLJQYWYBREMS-UHFFFAOYSA-N
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Description

(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene is a chemical compound characterized by its unique structure, which includes a triazene group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2,3-dimethylaniline with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazene group into amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst are employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of (1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets. The triazene group can undergo cleavage to release reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene: shares similarities with other triazene compounds, such as:

Uniqueness

  • This compound is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The position of the methyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

52388-49-5

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C10H15N3/c1-8-6-5-7-10(9(8)2)11-12-13(3)4/h5-7H,1-4H3

InChI Key

RXDLJQYWYBREMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=NN(C)C)C

Origin of Product

United States

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